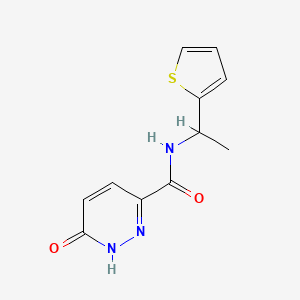
6-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)amino)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)amino)nicotinonitrile is a complex organic compound that features a pyrrolidine ring, a nicotinonitrile moiety, and an oxo group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)amino)nicotinonitrile typically involves the reaction of nicotinonitrile with a pyrrolidine derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the nicotinonitrile, followed by the addition of the pyrrolidine derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)amino)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alkoxides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
6-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)amino)nicotinonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 6-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)amino)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
6-((2-Oxo-1-imidazolidinyl)ethyl)amino)-2-pyridinecarbonitrile: This compound shares a similar core structure but features an imidazolidinyl group instead of a pyrrolidinyl group.
1-Isoquinolin-6-yl-3-((2-oxo-2-(pyrrolidin-1-yl)ethyl)urea: Another related compound with a different functional group attached to the pyrrolidine ring.
Uniqueness
6-((2-Oxo-2-(pyrrolidin-1-yl)ethyl)amino)nicotinonitrile is unique due to its combination of a pyrrolidine ring and a nicotinonitrile moiety, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H14N4O |
|---|---|
Peso molecular |
230.27 g/mol |
Nombre IUPAC |
6-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H14N4O/c13-7-10-3-4-11(14-8-10)15-9-12(17)16-5-1-2-6-16/h3-4,8H,1-2,5-6,9H2,(H,14,15) |
Clave InChI |
UVZWTOCXIWDEFQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C(=O)CNC2=NC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2S)-2-[(4-chloro-2-methylphenyl)carbamoylamino]-N-[(E,3S)-6-oxo-1-phenylhept-4-en-3-yl]-3-phenylpropanamide](/img/structure/B14897630.png)


![2-(Butylamino)-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B14897641.png)



![6-(4-Methoxyphenyl)-9-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B14897657.png)


